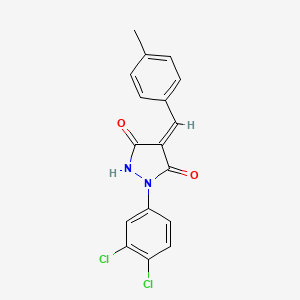
1-isonicotinoyl-4-(4-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isonicotinoyl-4-(4-methylbenzyl)piperazine, also known as INM-176, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. INM-176 is a piperazine derivative that has been synthesized through various methods and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine is not fully understood. However, it has been suggested that 1-isonicotinoyl-4-(4-methylbenzyl)piperazine exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of nuclear factor kappa B (NF-κB) and activating the p53 pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses, while the p53 pathway is a tumor suppressor pathway that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified. It has also been found to be stable under various conditions and has a low toxicity profile. However, one limitation of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize its synthesis method and improve its solubility in water. Furthermore, the mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine needs to be further elucidated to fully understand its anti-inflammatory and anti-tumor effects. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine in vivo.
Conclusion
1-isonicotinoyl-4-(4-methylbenzyl)piperazine is a piperazine derivative that has shown promising results in various scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-metastatic properties, and has potential therapeutic applications in various diseases. 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has several advantages for lab experiments, including its easy synthesis and low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine and evaluate its safety and efficacy in vivo.
合成方法
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been synthesized through various methods, including the reaction of 1-isocyanatonaphthalene with 4-(4-methylbenzyl)piperazine in the presence of a base, and the reaction of 1-isocyanatonaphthalene with 4-(4-methylbenzyl)piperazine in the presence of a Lewis acid. The former method has been found to be more efficient and yields a higher purity of 1-isonicotinoyl-4-(4-methylbenzyl)piperazine.
科学研究应用
1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-isonicotinoyl-4-(4-methylbenzyl)piperazine has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.
属性
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-2-4-16(5-3-15)14-20-10-12-21(13-11-20)18(22)17-6-8-19-9-7-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGMRHNDVCLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)







![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)

![(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5889581.png)
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)